3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one
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Overview
Description
The compound “3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one” is a complex organic molecule that features multiple functional groups, including a triazole ring, a pyrrolidine ring, and a dihydropyridinone moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each designed to introduce specific functional groups and rings. A possible synthetic route could include:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Introduction of the Pyrrolidine Ring: This might involve a cyclization reaction using appropriate starting materials.
Formation of the Dihydropyridinone Moiety: This could be synthesized through a condensation reaction involving a suitable precursor.
Industrial Production Methods
Industrial production would require optimization of each step to ensure high yield and purity. This might involve:
Catalysts: Use of catalysts to increase reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction conditions.
Temperature and Pressure: Optimization of temperature and pressure to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed would depend on the specific reactions and conditions used. For example, oxidation might yield oxides, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various reactions.
Biology
In biology, it might be studied for its potential interactions with biological molecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry
In industry, it might be used in the synthesis of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interactions with molecular targets. For example, it might bind to specific enzymes or receptors, altering their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
3-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}-1-methyl-1,2-dihydropyridin-2-one: Similar in structure but with different substituents.
Other Triazole-Containing Compounds: Such as 1,2,3-triazole derivatives.
Other Pyrrolidine-Containing Compounds: Such as pyrrolidine carboxamides.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and rings, which might confer unique biological activities or chemical reactivity.
Properties
IUPAC Name |
3-[3-[4-(methoxymethyl)triazol-1-yl]pyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-18-6-3-4-13(14(18)21)15(22)19-7-5-12(9-19)20-8-11(10-23-2)16-17-20/h3-4,6,8,12H,5,7,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJNQAKKNNTQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3C=C(N=N3)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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